

Application Notes and Protocols: Development of Future Intravenous and Oral Finafloxacin Formulations

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Compound of Interest

Compound Name: *Finafloxacin hydrochloride*

Cat. No.: *B029271*

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Introduction

Finafloxacin is a novel fluoroquinolone antibiotic distinguished by its enhanced bactericidal activity in acidic environments, a characteristic that offers a significant therapeutic advantage in treating infections in anatomical sites with a low pH, such as the urinary tract.[1][2] Currently, oral and/or intravenous formulations of finafloxacin are in various stages of clinical evaluation for the treatment of infections including complicated urinary tract infections (cUTIs) and pyelonephritis.[3][4]

These application notes provide a comprehensive overview of the development of future intravenous and oral finafloxacin formulations, including summaries of key quantitative data, detailed experimental protocols, and visualizations of the mechanism of action and experimental workflows.

Data Presentation

Table 1: Preclinical Pharmacokinetics of Finafloxacin

Species	Route	Dose (mg/kg)	Cmax (µg/mL)	Tmax (h)	AUC (µg·h/mL)	Half-life (h)	Reference
Mouse	Oral	37.5	1.6	0.5	5.8	2.1	[5]
Rat	Oral	20	~1.5	~1.0	~8.0	~3.0	[6]
Dog	Oral	5	~2.0	~2.0	~15.0	~5.0	[6]
Dog	IV	5	~10.0	-	~20.0	~4.5	[6]

Table 2: Human Pharmacokinetics of Oral Finafloxacin (Single Dose)

Dose (mg)	Cmax (µg/mL)	Tmax (h)	AUC _{0-inf} (µg·h/mL)	Half-life (h)	Renal Clearance (L/h)	Reference
200	2.3	1.0	7.4	9.8	13.7	[7]
400	4.6	1.0	13.3	9.3	11.0	[8]
800	9.1	1.0	23.9	10.2	8.8	[8]

Table 3: Human Pharmacokinetics of Intravenous Finafloxacin (Single Dose)

Dose (mg)	Cmax (µg/mL)	AUC _{0-inf} (µg·h/mL)	Half-life (h)	Volume of Distribution (L)	Reference
200	2.56	6.73	10.6	127	[9]
600	9.87	25.9	13.5	103	[9]
1000	20.2	45.9	17.1	90	[9]

Table 4: Minimum Inhibitory Concentrations (MIC) of Finafloxacin

Organism	pH	MIC50 (µg/mL)	MIC90 (µg/mL)	Reference
Escherichia coli	7.2	0.06	0.25	[10]
5.8	0.03	0.125	[10]	
Staphylococcus aureus	7.2-7.4	0.125	0.25	[11]
5.8-6.2	0.06	0.125	[11]	
Pseudomonas aeruginosa	7.2	8	32	[12]
5.8	0.5	1	[12]	
Klebsiella pneumoniae	7.2-7.4	0.125	0.25	[11]
5.8-6.2	0.06	0.125	[11]	

Experimental Protocols

Formulation of Intravenous Finafloxacin Solution (Generalized Protocol)

This protocol describes a general method for preparing a finafloxacin solution for intravenous administration. The exact excipients and concentrations would require optimization and stability studies.

Materials:

- **Finafloxacin hydrochloride**
- Water for Injection (WFI)
- pH adjusting agent (e.g., sodium hydroxide, hydrochloric acid)

- Tonicity-adjusting agent (e.g., sodium chloride)
- Solubilizing agent (e.g., a suitable cyclodextrin, if necessary)
- Sterile filters (0.22 µm)
- Sterile vials and stoppers

Procedure:

- In a sterile vessel, add a portion of WFI.
- Slowly add the **finafloxacin hydrochloride** to the WFI while stirring until a suspension is formed.
- If required for solubility, add the solubilizing agent and continue to stir until the finafloxacin is fully dissolved.
- Add the tonicity-adjusting agent (e.g., sodium chloride to achieve an isotonic solution) and stir until dissolved.
- Measure the pH of the solution and adjust to a suitable physiological pH (e.g., 4.5-7.0) using the pH adjusting agent. Finafloxacin's stability and solubility are pH-dependent.
- Add the remaining WFI to reach the final target volume and stir to ensure homogeneity.
- Sterile-filter the solution through a 0.22 µm filter into a sterile receiving vessel.
- Aseptically fill the solution into sterile vials and seal with sterile stoppers and crimp caps.
- Perform quality control tests including sterility, endotoxin levels, pH, osmolality, and drug concentration.

Formulation of Oral Finafloxacin Tablets (Generalized Protocol)

This protocol outlines a general wet granulation method for the production of finafloxacin oral tablets. The specific excipients and process parameters would need to be optimized.

Materials:

- Finafloxacin
- Diluent (e.g., microcrystalline cellulose)
- Binder (e.g., povidone)
- Disintegrant (e.g., croscarmellose sodium)
- Glidant (e.g., colloidal silicon dioxide)
- Lubricant (e.g., magnesium stearate)
- Granulating fluid (e.g., purified water or ethanol)

Procedure:

- **Blending:** In a high-shear mixer, blend the finafloxacin, diluent, and a portion of the disintegrant.
- **Granulation:** Slowly add the granulating fluid to the powder blend while mixing to form wet granules of appropriate consistency.
- **Drying:** Dry the wet granules in a fluid bed dryer or a drying oven until the desired moisture content is achieved.
- **Milling:** Mill the dried granules to obtain a uniform particle size distribution.
- **Final Blending:** Add the remaining disintegrant, glidant, and lubricant to the milled granules and blend in a tumble blender.
- **Compression:** Compress the final blend into tablets of the desired weight, hardness, and thickness using a tablet press.
- **(Optional) Coating:** Tablets can be film-coated for taste-masking, stability, or identification purposes.

- Quality Control: Perform quality control tests on the tablets, including appearance, weight variation, hardness, friability, disintegration time, and drug content uniformity and dissolution.

In Vitro Antibacterial Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.^{[13][14]}

Materials:

- Finafloxacin stock solution
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial isolates
- 96-well microtiter plates
- Spectrophotometer or plate reader

Procedure:

- Prepare a stock solution of finafloxacin in a suitable solvent (e.g., water or DMSO) at a high concentration.
- Prepare serial two-fold dilutions of the finafloxacin stock solution in CAMHB in a 96-well microtiter plate.
- Adjust the pH of a parallel set of plates to an acidic pH (e.g., 5.8) to evaluate the pH-dependent activity of finafloxacin.
- Prepare a bacterial inoculum of each test isolate and standardize it to a concentration of approximately 5×10^5 CFU/mL.
- Inoculate each well of the microtiter plates with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
- Incubate the plates at 35-37°C for 16-20 hours.

- Determine the Minimum Inhibitory Concentration (MIC) by visual inspection for the lowest concentration of finafloxacin that completely inhibits visible bacterial growth. This can also be determined spectrophotometrically.

Pharmacokinetic Analysis in Plasma by HPLC

This protocol provides a general workflow for the determination of finafloxacin concentrations in plasma using High-Performance Liquid Chromatography (HPLC).[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Materials:

- Plasma samples containing finafloxacin
- Acetonitrile
- Internal standard (e.g., another fluoroquinolone not present in the sample)
- HPLC system with a suitable detector (e.g., UV or fluorescence)
- C18 reverse-phase HPLC column
- Mobile phase (e.g., a mixture of acetonitrile and an aqueous buffer with a pH-adjusting agent like formic or trifluoroacetic acid)

Procedure:

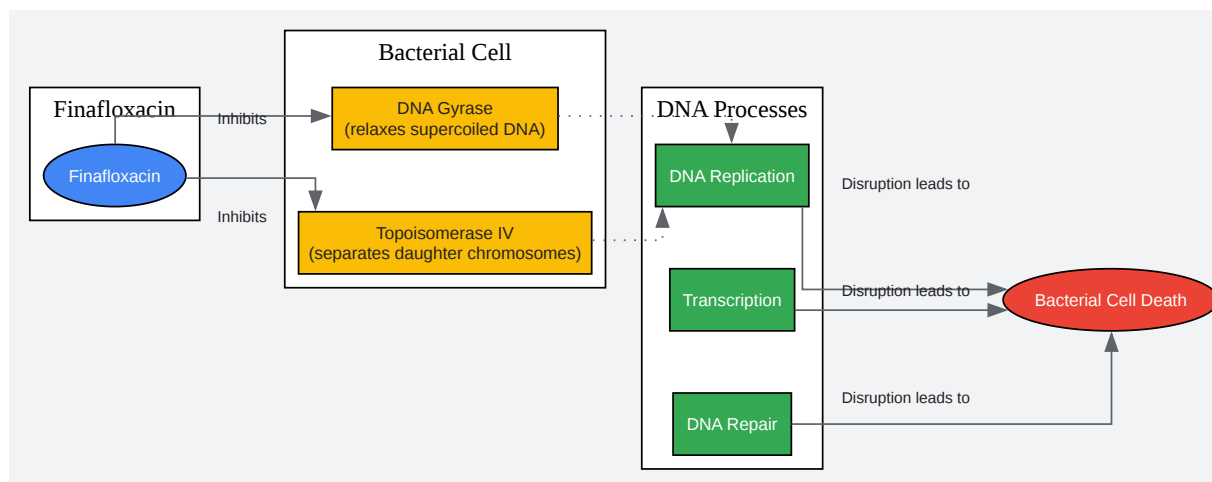
- Sample Preparation (Protein Precipitation):
 - To a known volume of plasma, add a precipitating agent like acetonitrile (typically in a 3:1 ratio).
 - Add the internal standard.
 - Vortex the mixture to ensure complete protein precipitation.
 - Centrifuge the sample to pellet the precipitated proteins.
 - Collect the supernatant for analysis.

- HPLC Analysis:
 - Inject a specific volume of the supernatant onto the HPLC system.
 - Separate the analytes using a gradient or isocratic elution with the chosen mobile phase.
 - Detect finafloxacin and the internal standard at their respective optimal wavelengths.
- Quantification:
 - Generate a calibration curve using standards of known finafloxacin concentrations in blank plasma.
 - Calculate the concentration of finafloxacin in the unknown samples by comparing the peak area ratio of finafloxacin to the internal standard against the calibration curve.

Visualizations

Mechanism of Action of Finafloxacin

Finafloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.^[2] This dual-targeting mechanism disrupts DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.

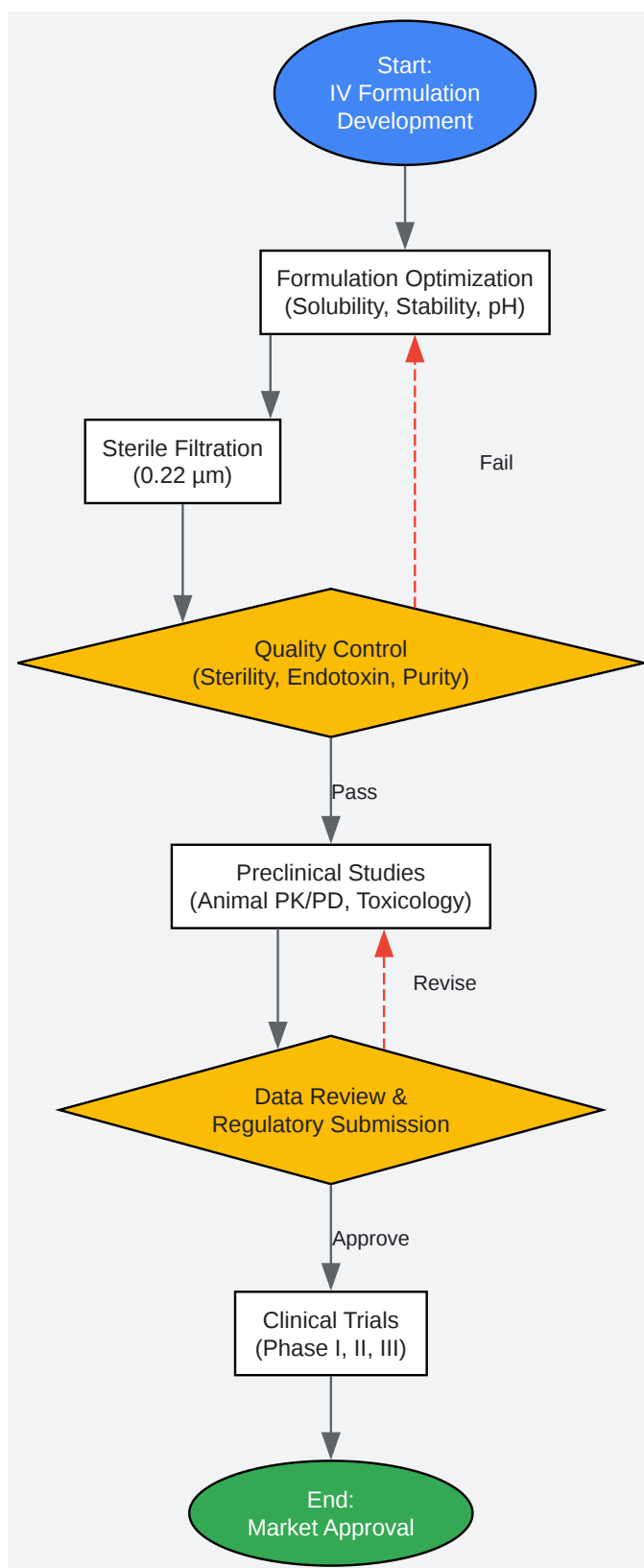


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Finafloxacin's dual inhibition of DNA gyrase and topoisomerase IV.

Experimental Workflow for Intravenous Formulation Development

The development of an intravenous formulation of finafloxacin involves a series of critical steps from initial formulation to preclinical and clinical evaluation.

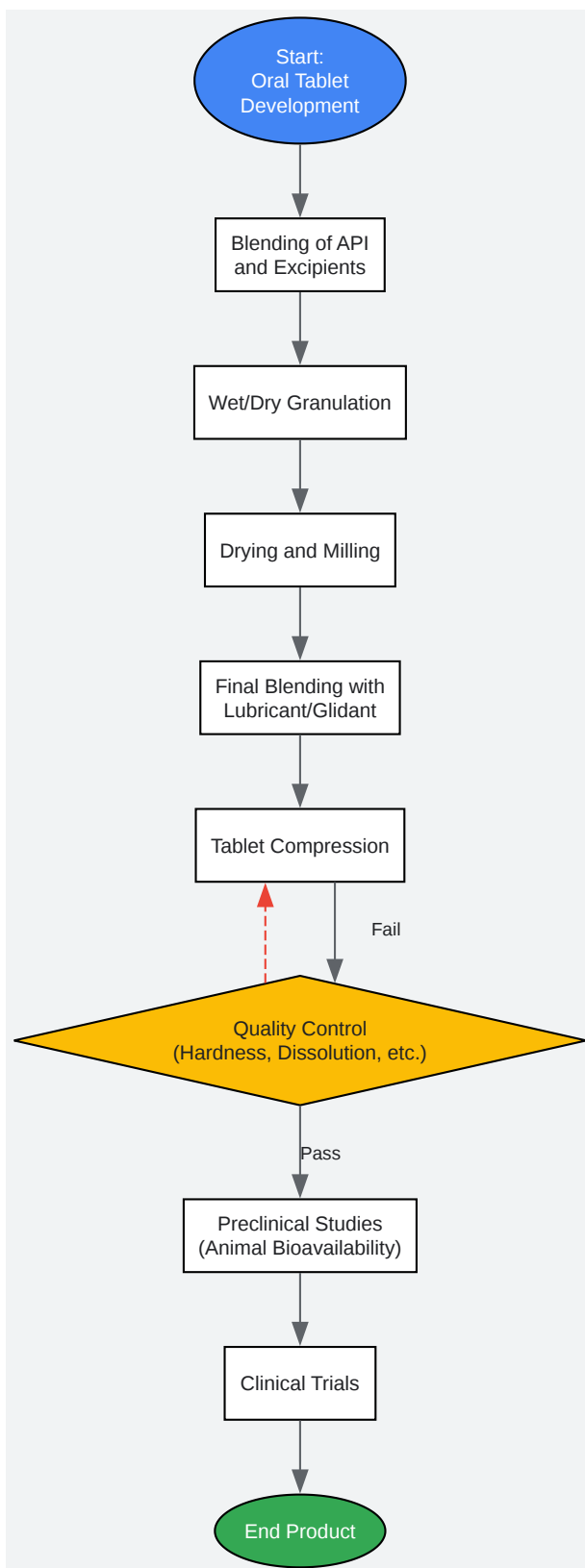


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Workflow for the development of an intravenous finafloxacin formulation.

Experimental Workflow for Oral Formulation Development

The development process for an oral tablet formulation of finafloxacin follows a structured path from powder to final product for clinical use.



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Workflow for the development of an oral finafloxacin tablet formulation.

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